N,N'-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide]
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Overview
Description
N,N’-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide] is a complex organic compound characterized by its unique structure, which includes bromobenzene and heptafluorotetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide] typically involves multiple steps. One common approach is the reaction of 5-bromobenzene-1,3-diamine with 2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N,N’-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that lead to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(5-chlorobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide]
- N,N’-(5-fluorobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide]
- N,N’-(5-iodobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide]
Uniqueness
N,N’-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide] is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The heptafluorotetrahydrofuran moieties also contribute to its distinct physicochemical properties, such as high stability and lipophilicity .
Properties
Molecular Formula |
C18H5BrF18N2O4 |
---|---|
Molecular Weight |
735.1 g/mol |
IUPAC Name |
N-[3-bromo-5-[[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetyl]amino]phenyl]-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide |
InChI |
InChI=1S/C18H5BrF18N2O4/c19-4-1-5(38-7(40)9(20,21)15(32)11(24,25)13(28,29)17(34,35)42-15)3-6(2-4)39-8(41)10(22,23)16(33)12(26,27)14(30,31)18(36,37)43-16/h1-3H,(H,38,40)(H,39,41) |
InChI Key |
JUISLWXWYGCONQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F)Br)NC(=O)C(C3(C(C(C(O3)(F)F)(F)F)(F)F)F)(F)F |
Origin of Product |
United States |
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